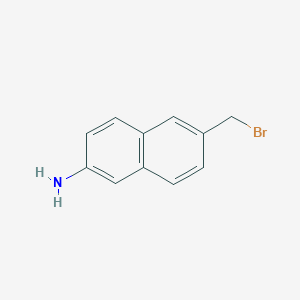

6-(Bromomethyl)naphthalen-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10BrN |

|---|---|

Molecular Weight |

236.11 g/mol |

IUPAC Name |

6-(bromomethyl)naphthalen-2-amine |

InChI |

InChI=1S/C11H10BrN/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6H,7,13H2 |

InChI Key |

YXDORFLOJGQDED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C=C1CBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(Bromomethyl)naphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(Bromomethyl)naphthalen-2-amine, a valuable building block in medicinal chemistry and materials science. This document details a plausible synthetic pathway, provides representative experimental protocols, and summarizes the key analytical data for the target compound and its precursor.

Introduction

This compound is a bifunctional naphthalene derivative containing both a reactive bromomethyl group and a nucleophilic amino group. This unique combination of functional groups makes it an important intermediate for the synthesis of a wide range of more complex molecules. The bromomethyl moiety can readily undergo nucleophilic substitution reactions, while the amino group can be derivatized through various reactions such as acylation, alkylation, and diazotization. These properties make it a versatile scaffold for the development of novel pharmaceutical agents and functional materials.

Synthetic Pathway

A feasible and efficient synthetic route to this compound involves a two-step process commencing from the commercially available methyl 6-aminonaphthalene-2-carboxylate. The first step is the reduction of the ester functionality to a primary alcohol, yielding (2-aminonaphthalen-6-yl)methanol. The subsequent step involves the bromination of the benzylic alcohol to afford the target compound, which is often isolated as its more stable hydrobromide salt.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Synthesis of (2-aminonaphthalen-6-yl)methanol

This procedure outlines the reduction of methyl 6-aminonaphthalene-2-carboxylate to (2-aminonaphthalen-6-yl)methanol using lithium aluminum hydride (LiAlH₄).

Materials:

-

Methyl 6-aminonaphthalene-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Deionized water

Procedure:

-

A solution of methyl 6-aminonaphthalene-2-carboxylate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is carefully quenched by the sequential dropwise addition of water (x mL per g of LiAlH₄), 15% aqueous NaOH (x mL per g of LiAlH₄), and then water again (3x mL per g of LiAlH₄).

-

The resulting slurry is stirred for 30 minutes and then filtered through a pad of celite. The filter cake is washed with ethyl acetate.

-

The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude (2-aminonaphthalen-6-yl)methanol can be purified by column chromatography on silica gel or by recrystallization.

Synthesis of this compound Hydrobromide

This protocol describes the bromination of (2-aminonaphthalen-6-yl)methanol using phosphorus tribromide (PBr₃). The amino group's basicity leads to the formation of the hydrobromide salt of the product.

Materials:

-

(2-aminonaphthalen-6-yl)methanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or THF

-

Anhydrous dichloromethane (DCM)

Procedure:

-

(2-aminonaphthalen-6-yl)methanol (1.0 eq) is suspended in anhydrous DCM under an inert atmosphere.

-

The suspension is cooled to 0 °C, and a solution of PBr₃ (0.4 eq) in anhydrous DCM is added dropwise with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is triturated with diethyl ether to induce precipitation of the hydrobromide salt, which is then collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Characterization Data

The following tables summarize the key physical and spectral properties of the intermediate and the final product.

(2-aminonaphthalen-6-yl)methanol

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | Not reported, expected to be >100 °C |

| Solubility | Soluble in methanol, ethanol, DMSO |

| ¹H NMR (Expected) | δ (ppm): 7.8-7.0 (m, 6H, Ar-H), 4.6 (s, 2H, CH₂), 4.0 (br s, 2H, NH₂), 5.2 (br s, 1H, OH) |

| ¹³C NMR (Expected) | δ (ppm): 145-120 (Ar-C), 65 (CH₂) |

| IR (Expected, cm⁻¹) | 3400-3200 (N-H, O-H stretch), 3050 (Ar C-H stretch), 1620 (N-H bend), 1050 (C-O stretch) |

| MS (ESI+) (Expected) | m/z 174.1 [M+H]⁺ |

This compound Hydrobromide

| Property | Value |

| Molecular Formula | C₁₁H₁₁Br₂N |

| Molecular Weight | 317.02 g/mol |

| Appearance | Light brown to grey solid |

| Melting Point | Not available |

| Solubility | Soluble in DMSO, sparingly soluble in methanol |

| ¹H NMR (Expected) | δ (ppm): 8.0-7.2 (m, 6H, Ar-H), 4.8 (s, 2H, CH₂Br), NH₃⁺ protons may be broad and downfield. |

| ¹³C NMR (Expected) | δ (ppm): 140-120 (Ar-C), 33 (CH₂Br) |

| IR (Expected, cm⁻¹) | 3100-2800 (NH₃⁺ stretch), 3050 (Ar C-H stretch), 1600 (aromatic C=C), 1210 (C-Br stretch) |

| MS (ESI+) (Expected) | m/z 236.0/238.0 [M+H]⁺ (for the free base, showing isotopic pattern for Br) |

Experimental and Logical Workflows

The following diagrams illustrate the key experimental and logical workflows described in this guide.

Navigating the Challenges of 6-(Bromomethyl)naphthalen-2-amine: A Technical Guide to Solubility and Stability in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Bromomethyl)naphthalen-2-amine is a bifunctional molecule of interest in chemical biology and drug discovery, incorporating a reactive bromomethyl group and a fluorescent naphthalen-2-amine scaffold. Its utility in biological systems is critically dependent on its solubility and stability in aqueous environments. This technical guide provides a comprehensive overview of the theoretical considerations for the solubility and stability of this compound in common biological buffers. In the absence of specific published experimental data for this compound, this document outlines detailed, best-practice experimental protocols for researchers to determine these crucial parameters. Furthermore, it addresses the inherent reactivity of the benzylic bromide and its implications for stability, offering a framework for the systematic evaluation of this and similar reactive compounds.

Introduction: The Double-Edged Sword of Reactivity

This compound presents a classic challenge in the development of chemical probes and therapeutic agents. The bromomethyl group is a potent electrophile, enabling covalent modification of biological targets, while the naphthalen-2-amine moiety provides a fluorescent reporter group for tracking and visualization. However, this inherent reactivity, particularly of the benzylic bromide, raises significant concerns about the compound's stability in the aqueous, nucleophile-rich environment of biological buffers. Hydrolysis and reactions with buffer components can lead to the formation of inactive or off-target species, confounding experimental results. A thorough understanding and empirical determination of the solubility and stability of this compound are therefore paramount for its effective application.

Solubility Profile: Theoretical Considerations and Experimental Determination

Theoretical Assessment of Solubility

The solubility of this compound is influenced by both the hydrophobic naphthalene core and the polar amine group. The presence of the amine group suggests that the compound's solubility will be pH-dependent, with protonation at acidic pH increasing its aqueous solubility. The hydrobromide salt form of the compound is commercially available, indicating at least some degree of water solubility[1]. However, the large, nonpolar naphthalene ring system will likely limit its overall solubility in aqueous media.

Experimental Protocol for Solubility Determination

A standardized "shake-flask" method is recommended for determining the equilibrium solubility of this compound in various biological buffers.

Table 1: Proposed Biological Buffers for Solubility Testing

| Buffer System | pH Range | Typical Concentration | Rationale |

| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | 1X (e.g., 10 mM phosphate) | Mimics physiological pH and ionic strength. |

| Tris-HCl | 7.0 - 9.0 | 10 - 100 mM | Common buffer for biochemical assays; assesses pH-dependent solubility. |

| MES | 5.5 - 6.7 | 10 - 50 mM | Good's buffer, non-coordinating, useful for assays with metal ions. |

| Acetate Buffer | 4.0 - 5.5 | 10 - 100 mM | To evaluate solubility in acidic conditions, relevant for certain cellular compartments. |

Methodology:

-

Preparation of Saturated Solutions: Add an excess of this compound to a known volume of each biological buffer in separate vials. The presence of undissolved solid is crucial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter compatible with the solvent and compound).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

-

Data Analysis: Calculate the solubility in mg/mL or µM for each buffer system.

Stability Profile: The Challenge of the Benzylic Bromide

The primary stability concern for this compound in biological buffers is the reactivity of the benzylic bromide. Benzylic halides are susceptible to nucleophilic substitution reactions, including hydrolysis by water and reactions with nucleophilic buffer components.

Theoretical Assessment of Stability

The benzylic position of the bromomethyl group is activated towards nucleophilic attack due to the resonance stabilization of the resulting carbocation intermediate by the naphthalene ring system. This makes the compound prone to SN1-type reactions, particularly in polar protic solvents like water. The primary degradation product is expected to be the corresponding alcohol, 6-(hydroxymethyl)naphthalen-2-amine. The rate of this degradation is likely to be influenced by pH, temperature, and the specific nucleophiles present in the buffer.

Experimental Protocol for Stability Assessment

A time-course study monitoring the disappearance of the parent compound and the appearance of degradation products is recommended.

Table 2: Proposed Conditions for Stability Testing

| Parameter | Conditions | Rationale |

| Buffers | PBS (pH 7.4), Acetate (pH 5.0), Tris-HCl (pH 8.5) | To assess stability across a physiologically relevant pH range. |

| Temperature | 4°C, 25°C, 37°C | To evaluate the impact of temperature on degradation rate. |

| Time Points | 0, 1, 2, 4, 8, 24, 48 hours (or as needed) | To establish a degradation profile over time. |

| Concentration | A known, soluble concentration (e.g., 10 µM) | To ensure the compound is fully dissolved at the start of the experiment. |

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Incubation: Dilute the stock solution into the pre-warmed biological buffers to the final desired concentration.

-

Time-Course Sampling: At each specified time point, withdraw an aliquot of the reaction mixture.

-

Reaction Quenching (if necessary): Stop the degradation by adding a quenching solution (e.g., an excess of a non-interfering nucleophile or by immediate freezing).

-

Analysis: Analyze the samples by a stability-indicating HPLC method that can separate the parent compound from its degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time to determine its half-life (t1/2) in each buffer system.

Data Presentation and Interpretation

All quantitative data from the solubility and stability studies should be summarized in clear, well-structured tables for easy comparison across different conditions.

Table 3: Example Data Summary for Solubility of this compound

| Buffer | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| PBS | 7.4 | 25 | Experimental Value | Experimental Value |

| Tris-HCl | 8.0 | 25 | Experimental Value | Experimental Value |

| Acetate | 5.0 | 25 | Experimental Value | Experimental Value |

Table 4: Example Data Summary for Stability of this compound

| Buffer | pH | Temperature (°C) | Half-life (t1/2) (hours) | Major Degradation Product(s) |

| PBS | 7.4 | 37 | Experimental Value | e.g., 6-(hydroxymethyl)naphthalen-2-amine |

| Tris-HCl | 8.0 | 37 | Experimental Value | e.g., Tris-adduct |

| Acetate | 5.0 | 37 | Experimental Value | e.g., 6-(hydroxymethyl)naphthalen-2-amine |

Conclusion and Recommendations

Due to the reactive nature of the bromomethyl group, it is anticipated that this compound will exhibit limited stability in aqueous biological buffers. Researchers should empirically determine its solubility and stability under their specific experimental conditions before its use as a chemical probe or therapeutic lead. The protocols outlined in this guide provide a robust framework for such investigations. For applications requiring long-term stability, the use of freshly prepared solutions is strongly recommended. Furthermore, the potential for the formation of adducts with buffer components (e.g., Tris) should be carefully considered during experimental design and data interpretation. The insights gained from these studies will be crucial for the successful and reliable application of this compound in biological research.

References

A Technical Guide to the Quantum Yield of Naphthalene-Based Fluorophores, with a Focus on 6-(Bromomethyl)naphthalen-2-amine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the fluorescence quantum yield of naphthalene-based compounds, with a specific focus on 6-(Bromomethyl)naphthalen-2-amine and its structural analogs. Due to the limited availability of direct photophysical data for this compound, this document leverages data from its parent compound, 2-aminonaphthalene, and other derivatives to infer its potential characteristics. A comprehensive, generalized experimental protocol for determining fluorescence quantum yield via the comparative method is presented, along with visualizations of the experimental workflow and the fundamental principles of fluorescence. This guide is intended to be a valuable resource for researchers working with naphthalene-based fluorophores in various scientific and drug development applications.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore[1]. A high quantum yield is often a desirable characteristic for fluorescent probes used in bioimaging, sensing, and high-throughput screening, as it contributes to a brighter signal and greater sensitivity.

Naphthalene and its derivatives are a well-established class of fluorophores known for their rigid, planar structure and extensive π-electron conjugation, which often leads to high quantum yields and excellent photostability[2]. These properties make them attractive candidates for the development of novel fluorescent probes.

Photophysical Properties of 2-Aminonaphthalene Derivatives

Quantum Yield of 2-Aminonaphthalene

The parent compound, 2-aminonaphthalene, exhibits a high fluorescence quantum yield. This makes the 2-aminonaphthalene scaffold a promising starting point for the design of fluorescent probes.

| Compound | Quantum Yield (Φf) | Solvent |

| 2-Aminonaphthalene | 0.91 | Acetonitrile |

| Data sourced from PhotochemCAD[3] |

Influence of Substituents on the Naphthalene Core

The introduction of substituents onto the naphthalene ring can significantly modulate its photophysical properties, including the quantum yield.

-

Electron-donating and -withdrawing groups: The presence of both electron-donating (e.g., amino group) and electron-withdrawing groups can lead to the formation of intramolecular charge transfer (ICT) states upon excitation, which can either enhance or quench fluorescence depending on the specific molecular structure and solvent environment.

-

Halogens (e.g., Bromine): The "heavy atom effect" is a well-known phenomenon where the presence of heavy atoms like bromine can increase the rate of intersystem crossing (a non-radiative decay pathway from the singlet excited state to the triplet state). This process competes with fluorescence and often leads to a decrease in the fluorescence quantum yield.

-

Alkyl groups (e.g., Methyl): Alkyl groups are generally considered to have a minor electronic effect on the fluorophore core. However, they can influence the solubility and steric environment of the molecule, which may indirectly affect its photophysical properties.

Based on these principles, it is plausible that the quantum yield of this compound may be lower than that of the parent 2-aminonaphthalene due to the presence of the bromine atom. However, the overall molecular structure and the interplay of the different substituents would ultimately determine its specific photophysical characteristics.

Experimental Determination of Fluorescence Quantum Yield

The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a compound[1][4]. This method involves comparing the fluorescence of the sample of interest to that of a well-characterized standard with a known quantum yield.

Principle of the Comparative Method

The quantum yield of an unknown sample (Φf,sample) can be calculated using the following equation:

Φf,sample = Φf,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)

Where:

-

Φf,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

Detailed Experimental Protocol

This protocol outlines the steps for determining the relative fluorescence quantum yield of a naphthalene derivative.

3.2.1. Materials and Instrumentation

-

Fluorophore of interest (Sample): e.g., this compound derivative.

-

Quantum Yield Standard: A well-characterized fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).

-

Spectroscopic grade solvents: The same solvent should be used for both the sample and the standard if possible.

-

UV-Vis Spectrophotometer

-

Fluorescence Spectrometer (Fluorometer)

-

Quartz cuvettes (1 cm path length)

3.2.2. Sample Preparation

-

Prepare a stock solution of the sample and the standard in the chosen solvent.

-

Prepare a series of five dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.

3.2.3. Data Acquisition

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectra of the blank (solvent) and all the prepared solutions of the sample and the standard.

-

Determine the absorbance at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the fluorometer.

-

Record the fluorescence emission spectra of the blank and all the prepared solutions of the sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.

-

3.2.4. Data Analysis

-

Correct for Blank Emission: Subtract the integrated fluorescence intensity of the blank from the integrated fluorescence intensity of each sample and standard solution.

-

Plot Integrated Fluorescence vs. Absorbance: For both the sample and the standard, plot the integrated fluorescence intensity as a function of the absorbance at the excitation wavelength.

-

Determine the Slopes: The plots should be linear. Determine the slope of the best-fit line for both the sample (Slope_sample) and the standard (Slope_std).

-

Calculate the Quantum Yield: Use the following equation to calculate the quantum yield of the sample:

Φf,sample = Φf,std * (Slope_sample / Slope_std) * (n_sample^2 / n_std^2)

If the same solvent is used for both the sample and the standard, the refractive index term (n_sample^2 / n_std^2) becomes 1.

Visualizations

The Jablonski Diagram

The following diagram illustrates the electronic transitions involved in fluorescence and competing non-radiative processes.

Caption: Jablonski diagram illustrating the processes of absorption, fluorescence, and competing decay pathways.

Experimental Workflow for Relative Quantum Yield Determination

The following diagram outlines the key steps in the comparative method for determining fluorescence quantum yield.

Caption: Workflow for the determination of relative fluorescence quantum yield.

Conclusion

While direct data for this compound is scarce, an understanding of the photophysical properties of the 2-aminonaphthalene core and the influence of substituents provides a framework for predicting its fluorescent behavior. The detailed experimental protocol for the comparative method presented here offers a robust approach for researchers to experimentally determine the quantum yield of this and other naphthalene-based fluorophores. Accurate determination of the quantum yield is a critical step in the characterization of new fluorescent probes and their successful application in research and drug development.

References

- 1. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PhotochemCAD | 2-Aminonaphthalene [photochemcad.com]

- 4. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

6-(Bromomethyl)naphthalen-2-amine: An In-Depth Technical Guide to a Promising Fluorescent Probe

Introduction

6-(Bromomethyl)naphthalen-2-amine is a naphthalene-based derivative with potential applications as a fluorescent probe for the labeling of biomolecules. Its structure, featuring a reactive bromomethyl group and a fluorescent aminonaphthalene core, suggests its utility in selectively tagging specific sites on proteins and other biological macromolecules. The naphthalene moiety provides the intrinsic fluorescence, while the bromomethyl group can act as an electrophile, reacting with nucleophilic residues in biomolecules, such as the thiol group of cysteine residues in proteins. This guide aims to provide a comprehensive overview of the synthesis, properties, and potential applications of this compound as a fluorescent probe for researchers, scientists, and drug development professionals.

Synthesis of this compound

It is important to note that the amino group of the starting material may need to be protected prior to the bromination step to prevent unwanted side reactions. A common protecting group for amines is the acetyl group, which can be introduced by reacting the amine with acetic anhydride. Following the bromination, the protecting group can be removed under appropriate conditions to yield the final product, this compound.

A generalized workflow for this proposed synthesis is depicted below.

Caption: Proposed synthetic pathway for this compound.

Photophysical Properties

Detailed quantitative photophysical data for this compound, such as its excitation and emission maxima, fluorescence quantum yield, and molar extinction coefficient, are not currently available in published literature. However, based on the properties of other aminonaphthalene derivatives, it is expected that this compound will exhibit fluorescence in the ultraviolet to visible region of the electromagnetic spectrum. The exact photophysical characteristics will be influenced by factors such as solvent polarity and the local environment of the probe.

For comparison, the parent compound, 2-naphthylamine, has a reported fluorescence quantum yield of approximately 0.55 in cyclohexane. It is anticipated that the introduction of the bromomethyl group may influence the photophysical properties of the naphthalen-2-amine fluorophore.

Application as a Fluorescent Probe for Biomolecules

The primary application of this compound is expected to be in the fluorescent labeling of biomolecules, particularly proteins. The bromomethyl group is a reactive electrophile that can readily undergo nucleophilic substitution reactions with nucleophilic side chains of amino acids.

Labeling of Cysteine Residues in Proteins

The thiol group of cysteine residues is a strong nucleophile and is a common target for covalent modification by fluorescent probes. The reaction between this compound and a cysteine residue would proceed via an S-alkylation reaction, forming a stable thioether linkage.

Caption: General workflow for labeling protein cysteine residues.

Experimental Protocol for Protein Labeling (General)

A general protocol for labeling a protein with a thiol-reactive probe like this compound is provided below. It is crucial to note that optimal conditions (e.g., pH, temperature, reaction time, and probe-to-protein ratio) will need to be determined empirically for each specific protein.

Materials:

-

Protein of interest containing at least one accessible cysteine residue

-

This compound

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)

-

Quenching reagent (e.g., dithiothreitol (DTT) or 2-mercaptoethanol)

-

Purification system (e.g., dialysis tubing, size-exclusion chromatography column)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein has been stored in a buffer containing thiols, these must be removed by dialysis or buffer exchange prior to labeling.

-

Probe Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM.

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the probe stock solution to the protein solution. The reaction mixture should be incubated at room temperature or 4°C for 1-2 hours with gentle stirring.

-

Quenching: To stop the labeling reaction, add a quenching reagent to a final concentration of 10-100 mM. Incubate for 15-30 minutes.

-

Purification: Remove the unreacted probe and quenching reagent from the labeled protein using dialysis against the desired storage buffer or by size-exclusion chromatography.

-

Characterization: The degree of labeling (DOL), which is the average number of probe molecules per protein molecule, can be determined using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the probe at its maximum absorbance wavelength. The functionality of the labeled protein should also be assessed to ensure that the labeling process has not adversely affected its biological activity.

Potential for Labeling Other Biomolecules

While the primary application is likely protein labeling, the reactivity of the bromomethyl group could potentially be exploited for the labeling of other biomolecules containing suitable nucleophiles. For example, modified nucleic acids containing thiol or amino groups could be targeted. However, the reactivity with the nucleophilic centers on the standard DNA and RNA bases would need to be carefully considered to avoid non-specific labeling.

Data Presentation

Due to the lack of specific experimental data in the public domain for this compound, a quantitative data table cannot be provided at this time. Researchers interested in utilizing this probe would need to perform initial characterization studies to determine its photophysical properties and optimize its use in labeling experiments.

Conclusion

This compound represents a promising, yet underexplored, fluorescent probe for the labeling of biomolecules. Its chemical structure suggests a straightforward mechanism for the covalent attachment to proteins, particularly at cysteine residues. While detailed experimental data and protocols for this specific compound are currently lacking, this guide provides a foundational understanding of its potential synthesis, properties, and applications based on the known chemistry of related compounds. Further research is warranted to fully characterize this molecule and establish its utility as a valuable tool in biological and biomedical research.

Navigating the In Vitro Landscape of Naphthalene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in vitro evaluation of naphthalene derivatives, with a specific focus on compounds structurally related to 6-(bromomethyl)naphthalen-2-amine. While direct in vitro studies on this compound are not extensively available in the public domain, this document synthesizes findings from research on analogous naphthalene-based compounds. The aim is to offer a valuable resource for researchers engaged in the discovery and development of novel therapeutics centered around the naphthalene scaffold. The information presented herein is intended to guide experimental design and illuminate potential mechanisms of action for this class of compounds.

Biological Activities of Naphthalene Derivatives: A Tabular Summary

The following tables summarize the reported in vitro biological activities of various naphthalen-2-amine derivatives and other related naphthalene compounds. This data provides a comparative overview of their potential as cytotoxic and antifungal agents.

Table 1: Cytotoxic Activity of N-Aryl-N-[1-(1-naphthyl)but-3-enyl]amines

| Compound | Breast (MCF-7) IC50 (µg/mL) | Non-small cell lung (H-460) IC50 (µg/mL) | Central nervous system (SF-268) IC50 (µg/mL) |

| N-Aryl-N-[1-(1-naphthyl)but-3-enyl]amines | < 10 | < 10 | < 10 |

Table 2: Antifungal Activity of N-(pyridinylmethyl)-naphthalen-1-amines

| Compound | Pathogenic Fungi MIC (µg/mL) |

| N-(pyridinylmethyl)-naphthalen-1-amines | 25-32 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro studies. Below are generalized protocols for assessing the cytotoxic and antifungal activities of naphthalene derivatives, based on standard laboratory practices.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, H-460, SF-268) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The naphthalene derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

-

Fungal Strains: Clinically relevant fungal strains (e.g., yeasts, hialohyphomycetes, and dermatophytes) are used.

-

Inoculum Preparation: Fungal inocula are prepared from fresh cultures and adjusted to a standardized concentration (e.g., 0.5-2.5 x 10³ colony-forming units/mL) in a suitable broth medium (e.g., RPMI-1640).

-

Compound Preparation: The naphthalene derivatives are serially diluted in the broth medium in 96-well microtiter plates.

-

Inoculation and Incubation: The standardized fungal inoculum is added to each well containing the test compound. The plates are incubated at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Potential Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a generalized experimental workflow for screening naphthalene derivatives and a potential mechanism of action related to the metabolic activation of 2-naphthylamine, a parent compound.

Derivatization of 6-(Bromomethyl)naphthalen-2-amine for Targeted Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the derivatization of 6-(bromomethyl)naphthalen-2-amine for the targeted labeling of biomolecules. The inherent reactivity of the bromomethyl group, coupled with the fluorescent properties of the naphthalene core, makes this compound a versatile scaffold for developing probes to study biological systems. This document outlines the core chemical principles, detailed experimental protocols for labeling, and the expected photophysical characteristics of the resulting bioconjugates.

Introduction to Naphthalene-Based Fluorescent Probes

Naphthalene and its derivatives are a well-established class of fluorescent probes used in various biological and chemical sensing applications.[1] Their utility stems from a combination of desirable photophysical properties, including high quantum yields and sensitivity to the local environment, and the chemical tractability of the naphthalene scaffold, which allows for the introduction of various functionalities.[1] Naphthalene-based probes are characterized by their rigid, planar structure and large π-electron conjugated system, which contribute to their excellent photostability.[1]

The subject of this guide, this compound, incorporates two key functional groups: a reactive bromomethyl group and a primary amine. The bromomethyl group serves as an electrophilic handle for covalent modification of nucleophilic residues in biomolecules, primarily the thiol groups of cysteine residues in proteins. The primary amine at the 2-position can be further modified, for example, to modulate the probe's solubility or to introduce additional functionalities.

Derivatization Strategy: S-Alkylation of Cysteine Residues

The primary strategy for targeted labeling using this compound involves the S-alkylation of cysteine residues in proteins. The thiol group of cysteine is a soft nucleophile that readily reacts with the electrophilic bromomethyl group to form a stable thioether linkage. This reaction is highly specific for cysteine under controlled pH conditions, making it a robust method for site-specific protein modification.

The general reaction scheme is as follows:

Figure 1: General reaction scheme for the S-alkylation of a cysteine residue with this compound.

This covalent labeling approach is invaluable in proteomics for blocking disulfide bond formation and for introducing a fluorescent reporter to study protein localization, conformation, and interactions.[2]

Experimental Protocols

The following protocols are generalized procedures for the labeling of cysteine-containing peptides and proteins with this compound. Optimization of reaction conditions, such as reagent concentrations, temperature, and incubation time, may be necessary for specific applications.

In-Solution Alkylation of Peptides/Proteins

This protocol is suitable for labeling purified proteins or peptides in a solution.

Materials:

-

Protein/peptide sample containing at least one cysteine residue

-

This compound

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

-

Alkylation buffer (e.g., 100 mM Tris-HCl, pH 7.5-8.5, containing 8 M urea for denaturing conditions)

-

Quenching reagent (e.g., excess DTT or β-mercaptoethanol)

-

Desalting column or dialysis equipment

Procedure:

-

Reduction of Disulfide Bonds:

-

Alkylation Reaction:

-

Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.

-

Add the this compound stock solution to the reduced protein/peptide solution to a final concentration of 2-10 fold molar excess over the thiol groups.

-

Incubate the reaction mixture in the dark at room temperature for 1-2 hours.[5]

-

-

Quenching the Reaction:

-

Add a quenching reagent (e.g., DTT to a final concentration of 5 mM) to react with any unreacted this compound.[6]

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Labeled Product:

-

Remove excess reagents and byproducts by desalting chromatography or dialysis.

-

Figure 2: Workflow for in-solution labeling of proteins/peptides.

In-Gel Alkylation of Proteins

This protocol is adapted for labeling proteins that have been separated by gel electrophoresis.

Materials:

-

Polyacrylamide gel containing the protein of interest

-

Destaining solution (e.g., 50% methanol, 10% acetic acid)

-

Reduction solution (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)

-

Alkylation solution (e.g., 55 mM this compound in 100 mM ammonium bicarbonate)

-

Washing solution (100 mM ammonium bicarbonate)

Procedure:

-

Gel Processing:

-

Excise the protein band of interest from the Coomassie-stained gel.

-

Destain the gel piece with the destaining solution until the gel is clear.

-

Dehydrate the gel piece with acetonitrile and dry it in a vacuum centrifuge.

-

-

Reduction:

-

Rehydrate the gel piece in the reduction solution and incubate at 56°C for 1 hour.

-

Cool the tube to room temperature.

-

-

Alkylation:

-

Remove the reduction solution and add the alkylation solution.

-

Incubate in the dark at room temperature for 45 minutes.

-

-

Washing:

-

Remove the alkylation solution and wash the gel piece with the washing solution, followed by dehydration with acetonitrile.

-

The labeled protein is now ready for in-gel digestion and subsequent analysis, such as mass spectrometry.

-

Data Presentation: Photophysical Properties

The fluorescence properties of the naphthalene-cysteine adduct are crucial for its utility as a probe. Naphthalene derivatives typically exhibit excitation and emission in the UV-to-visible range. The exact wavelengths and quantum yield will be influenced by the local environment of the probe.

| Parameter | Expected Value Range | Notes |

| Excitation Maximum (λex) | 320 - 360 nm | Dependent on solvent polarity and local environment. |

| Emission Maximum (λem) | 420 - 500 nm | A significant Stokes shift is expected. |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.7 | Highly sensitive to the polarity of the microenvironment. Generally higher in non-polar environments.[7] |

| Fluorescence Lifetime (τ) | 1 - 10 ns | Can be influenced by quenchers and the local environment. |

Note: These are estimated values based on known properties of similar naphthalene derivatives. Empirical determination is necessary for the specific 6-(aminomethyl)naphthalen-2-yl-cysteine adduct.

Applications in Targeted Labeling

The derivatization of this compound and its subsequent use in labeling provides a powerful tool for various applications in research and drug development:

-

Protein Structure and Dynamics: The environmentally sensitive fluorescence of the naphthalene moiety can be used to probe conformational changes in proteins.

-

Protein Localization and Tracking: The fluorescent tag allows for the visualization of proteins within cells and tissues using fluorescence microscopy.

-

Drug Target Identification: Labeled proteins can be used in binding assays to identify and characterize interactions with small molecules.

-

Proteomics: Covalent modification of cysteine residues is a common step in sample preparation for mass spectrometry-based proteomics to ensure accurate protein identification and quantification.[2]

Figure 3: Logical workflow from probe synthesis to downstream applications.

Conclusion

This compound is a promising scaffold for the development of fluorescent probes for targeted labeling of biomolecules. The straightforward derivatization chemistry, primarily through S-alkylation of cysteine residues, allows for the site-specific introduction of a fluorescent reporter group. The resulting naphthalene-labeled proteins can be utilized in a wide range of applications, from fundamental studies of protein structure and function to high-throughput screening in drug discovery. This guide provides the foundational knowledge and protocols for researchers to embark on the use of this versatile chemical tool. Further optimization and characterization will be essential for specific biological questions and systems.

References

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 3. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives [mdpi.com]

An In-depth Technical Guide to the Safe Handling of Bromomethylnaphthalene Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for bromomethylnaphthalene compounds, a class of reagents frequently utilized in organic synthesis, particularly in the development of pharmaceuticals and materials science. Due to their reactive nature, a thorough understanding of their hazardous properties and strict adherence to safety protocols are imperative to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

Bromomethylnaphthalene compounds are potent alkylating agents and are classified as hazardous materials. The primary routes of exposure are inhalation, skin contact, and eye contact. These compounds are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[1][2] They are also lachrymators, meaning they can induce tearing.[1] Some evidence suggests that certain bromomethylnaphthalene derivatives may have mutagenic properties due to their ability to crosslink DNA.

GHS Hazard Statements for 2-(Bromomethyl)naphthalene:

Quantitative Data

Table 1: Acute Toxicity Data

| Compound | Route | Species | Value | Reference |

| 1-(Bromomethyl)naphthalene | Oral | - | No data available | [5] |

| Dermal | - | No data available | [5] | |

| Inhalation | - | No data available | [5] | |

| 2-(Bromomethyl)naphthalene | Oral | - | No data available | [6] |

| Dermal | - | No data available | [6] | |

| Inhalation | - | No data available | [6] | |

| 1-Bromo-2-(bromomethyl)naphthalene | - | - | No data available | [7] |

Table 2: Occupational Exposure Limits

| Compound | Organization | Type | Limit | Reference |

| Bromomethylnaphthalene Compounds | OSHA | PEL | Not established | [1] |

| ACGIH | TLV | Not established | [1] | |

| NIOSH | REL | Not established | [1] | |

| Naphthalene (related compound) | OSHA | PEL | 10 ppm (50 mg/m³) | [8] |

| NIOSH | REL | 10 ppm (50 mg/m³) | [8] | |

| ACGIH | TLV | 10 ppm (52 mg/m³) | [8] |

Note: The exposure limits for naphthalene are provided for informational purposes only and should not be directly applied to bromomethylnaphthalene compounds, which may have different toxicological profiles.

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to established protocols is crucial when working with bromomethylnaphthalene compounds. The following sections detail essential procedures for safe handling, spill response, and waste disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense against exposure.

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[1]

-

Skin Protection: A lab coat, flame-retardant if applicable, and chemical-resistant gloves (e.g., nitrile, neoprene) are required. Gloves should be inspected before use and changed frequently.[1]

-

Respiratory Protection: All work with bromomethylnaphthalene compounds must be conducted in a certified chemical fume hood.[7] In the event of a spill or potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1]

General Handling Procedures

-

Always work in a well-ventilated area, preferably within a chemical fume hood with a tested and certified face velocity.

-

Avoid inhalation of dust, fumes, and vapors.[1]

-

Prevent contact with skin and eyes.[1]

-

Use the smallest quantity of the compound necessary for the experiment.

-

Ensure that an emergency eyewash station and safety shower are readily accessible.[1]

-

Wash hands thoroughly after handling.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.

-

Minor Spill (within a fume hood):

-

Alert personnel in the immediate vicinity.

-

Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material into a sealed, labeled waste container.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill (outside a fume hood or large volume):

-

Evacuate the immediate area and alert others.

-

If safe to do so, turn off ignition sources.

-

Close the laboratory doors and prevent entry.

-

Contact the institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

-

Provide details of the spilled substance and the location.

-

Waste Disposal

All waste materials contaminated with bromomethylnaphthalene compounds, including empty containers, absorbent materials, and contaminated PPE, must be disposed of as hazardous waste in accordance with institutional, local, and national regulations. Do not dispose of these materials in standard laboratory trash or down the drain.

Biological Effects and Signaling Pathways

Bromomethylnaphthalene compounds are alkylating agents, which can react with nucleophilic sites on biomolecules, including DNA. This interaction is the basis of their potential toxicity and mutagenicity.

Mechanism of Action: DNA Alkylation and Crosslinking

The bromomethyl group is a reactive electrophile that can form covalent bonds with electron-rich atoms in DNA, primarily the N7 position of guanine. Bifunctional bromomethylnaphthalene compounds can react with two different nucleobases, leading to the formation of DNA intra-strand or inter-strand crosslinks.[9] These crosslinks are highly cytotoxic as they block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[9][10]

Experimental Workflow: Synthesis of a Naphthalene Derivative

The following is a representative experimental workflow for a reaction involving a bromomethylnaphthalene compound. All steps must be performed in a certified chemical fume hood while wearing appropriate PPE.

Logical Workflow for Safe Handling

A systematic approach to handling bromomethylnaphthalene compounds is essential for minimizing risk. The following diagram outlines a logical workflow for their safe use in a laboratory setting.

Conclusion

Bromomethylnaphthalene compounds are valuable reagents in chemical synthesis but pose significant health risks if not handled properly. This guide provides a framework for their safe use, emphasizing the importance of thorough planning, appropriate personal protective equipment, and strict adherence to established protocols. By understanding the hazards and implementing these safety measures, researchers can minimize the risks associated with these reactive compounds and maintain a safe laboratory environment.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. 2-Bromomethylnaphthalene | C11H9Br | CID 70320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemical-label.com [chemical-label.com]

- 5. echemi.com [echemi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. nj.gov [nj.gov]

- 9. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 10. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Labeling Primary Amines on Proteins with 6-(Bromomethyl)naphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins with fluorescent probes is a cornerstone technique in biochemical and cellular research, enabling the study of protein localization, dynamics, interactions, and function.[1] This document provides a detailed protocol for the labeling of primary amines (at the N-terminus and on lysine side chains) on proteins using the fluorescent reagent 6-(Bromomethyl)naphthalen-2-amine. This reagent acts as an alkylating agent, forming a stable covalent bond with the nucleophilic primary amino groups of proteins. The naphthalene moiety serves as a fluorescent reporter group, allowing for the sensitive detection of the labeled protein.

Principle of the Reaction

The labeling reaction is based on the nucleophilic substitution of the bromine atom in this compound by the deprotonated primary amino groups of the protein. This reaction, known as alkylation, results in the formation of a stable secondary amine linkage between the protein and the fluorescent probe. The reaction is pH-dependent, with a basic pH being optimal to ensure that the primary amines are in their more reactive, deprotonated state.

Materials and Reagents

-

Protein of interest

-

This compound hydrobromide

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

-

Labeling Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5-9.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography column)

-

Dialysis tubing or centrifugal ultrafiltration units

-

Spectrophotometer

-

Fluorometer

Experimental Protocols

Preparation of Reagents

-

Protein Solution: Prepare a concentrated solution of the protein of interest (typically 2-10 mg/mL) in the Labeling Buffer. Ensure that the buffer does not contain any primary amines (e.g., Tris or glycine) as these will compete with the protein for the labeling reagent. If the protein is in an incompatible buffer, exchange it with the Labeling Buffer using dialysis or a desalting column.

-

Labeling Reagent Stock Solution: Immediately before use, prepare a 10 mg/mL stock solution of this compound hydrobromide in anhydrous DMF or DMSO. Vortex briefly to ensure complete dissolution.

Protein Labeling Reaction

-

Place the protein solution in a microcentrifuge tube.

-

While gently vortexing the protein solution, slowly add a calculated amount of the this compound stock solution. The molar ratio of the labeling reagent to the protein is a critical parameter and should be optimized for each protein. A starting point is a 10- to 20-fold molar excess of the labeling reagent.

-

Incubate the reaction mixture for 4-6 hours at 37-50°C with continuous gentle mixing. Protect the reaction from light by wrapping the tube in aluminum foil.

-

Optional Quenching Step: To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional hour at room temperature. This will consume any unreacted labeling reagent.

Purification of the Labeled Protein

It is crucial to remove the unreacted fluorescent label from the protein-dye conjugate.[2]

-

Size-Exclusion Chromatography (SEC): This is the recommended method for separating the labeled protein from the free dye.

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS, pH 7.4).

-

Apply the reaction mixture to the column.

-

Elute the protein with the equilibration buffer. The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained and elute later.

-

Collect the fractions containing the protein, which can be identified by their fluorescence and/or absorbance at 280 nm.

-

-

Dialysis/Ultrafiltration:

-

Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cutoff (MWCO) and dialyze against a large volume of a suitable buffer (e.g., PBS, pH 7.4) with several buffer changes over 24-48 hours.

-

Alternatively, use centrifugal ultrafiltration devices with an appropriate MWCO to concentrate the labeled protein and remove the free dye.

-

Characterization of the Labeled Protein

a. Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule and is a critical parameter for ensuring the reproducibility of experiments.[2] It can be determined using UV-Visible spectrophotometry.

-

Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of the this compound conjugate. The λmax for naphthalene derivatives is typically in the UV range, around 310-340 nm.[3] The exact value for the conjugate should be determined experimentally.

-

Calculate the concentration of the protein and the dye using the Beer-Lambert law:

-

Concentration of Protein (M) = [A280 - (Aλmax × CF)] / εprotein

-

Concentration of Dye (M) = Aλmax / εdye

-

Where:

-

εprotein is the molar extinction coefficient of the protein at 280 nm.

-

εdye is the molar extinction coefficient of the labeling reagent at its λmax.

-

CF is a correction factor to account for the absorbance of the dye at 280 nm (CF = A280,dye / Aλmax,dye).

-

-

-

Calculate the DOL:

-

DOL = Concentration of Dye / Concentration of Protein

-

b. Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the covalent modification and determine the number of attached labels per protein molecule.

c. Functional Analysis

It is essential to verify that the labeling process has not adversely affected the biological activity of the protein. Perform a relevant functional assay to compare the activity of the labeled protein with that of the unlabeled protein.

Quantitative Data Summary

The following table summarizes key parameters for the labeling protocol. Note that optimal values may vary depending on the specific protein and experimental conditions and should be determined empirically.

| Parameter | Recommended Range/Value | Notes |

| Reaction Conditions | ||

| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Labeling Reagent Stock | 10 mg/mL in anhydrous DMF or DMSO | Prepare fresh before each use. |

| Molar Ratio (Reagent:Protein) | 10:1 to 20:1 | This should be optimized for each protein. |

| pH | 8.5 - 9.0 | Crucial for deprotonation of primary amines. |

| Temperature | 37 - 50 °C | Higher temperatures can increase reaction rate but may affect protein stability. |

| Incubation Time | 4 - 6 hours | May require optimization. |

| Purification | ||

| Primary Method | Size-Exclusion Chromatography | Provides efficient separation of labeled protein from free dye. |

| Alternative Methods | Dialysis, Ultrafiltration | Can also be effective for removing unreacted label. |

| Characterization | ||

| Degree of Labeling (DOL) | 2 - 10 | The optimal DOL depends on the specific application.[2] |

Photophysical Properties (Estimated)

The exact photophysical properties of the this compound-protein conjugate should be determined experimentally. The following are estimated values based on naphthalene derivatives.[3]

| Property | Estimated Value |

| Excitation Maximum (λex) | ~310 - 340 nm |

| Emission Maximum (λem) | ~320 - 350 nm |

| Molar Extinction Coefficient (ε) | To be determined experimentally |

| Quantum Yield (Φ) | To be determined experimentally |

Visualizations

Experimental Workflow

Caption: Workflow for labeling proteins with this compound.

Signaling Pathway (Illustrative Example)

This diagram illustrates a hypothetical signaling pathway where a protein labeled with this compound is used to track its interaction with a receptor.

Caption: Example signaling pathway tracked with a labeled protein.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Labeling Efficiency | Protein concentration is too low. | Concentrate the protein to at least 2 mg/mL. |

| pH of the labeling buffer is too low. | Ensure the pH is between 8.5 and 9.0. | |

| Inactive labeling reagent. | Prepare the labeling reagent stock solution fresh each time. | |

| Presence of competing primary amines in the buffer. | Dialyze the protein against an amine-free buffer. | |

| Protein Precipitation | High concentration of organic solvent (DMF/DMSO). | Keep the volume of the labeling reagent stock solution to a minimum. |

| Protein is unstable at the reaction temperature. | Perform the reaction at a lower temperature for a longer duration. | |

| Labeled Protein is Inactive | Labeling has occurred at a functionally critical site. | Reduce the molar ratio of the labeling reagent to decrease the DOL. |

| The labeling conditions have denatured the protein. | Optimize reaction conditions (lower temperature, shorter incubation time). |

Conclusion

This protocol provides a comprehensive guide for the fluorescent labeling of primary amines on proteins using this compound. By carefully controlling the reaction conditions and adequately purifying and characterizing the labeled product, researchers can generate valuable reagents for a wide range of applications in protein science and drug development. It is important to emphasize that the provided conditions are a starting point, and optimization will likely be necessary for each specific protein of interest.

References

Application Notes and Protocols for Conjugating 6-(Bromomethyl)naphthalen-2-amine to Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the conjugation of the fluorescent labeling reagent 6-(Bromomethyl)naphthalen-2-amine to peptides. This process is critical for various research applications, including fluorescence microscopy, FRET-based assays, and in vivo imaging.

Introduction

This compound is a fluorescent labeling reagent that can be covalently attached to peptides. The naphthalene moiety provides desirable photophysical properties, making it a valuable tool for tracking and quantifying peptides in biological systems. The conjugation chemistry primarily relies on the alkylation of nucleophilic amino acid side chains within the peptide sequence by the bromomethyl group of the reagent. The most reactive nucleophile in peptides is the thiol group of cysteine residues, which readily undergoes S-alkylation. Other nucleophilic residues such as lysine, histidine, and the N-terminal amine can also be alkylated, though generally to a lesser extent and under specific reaction conditions.[1][2]

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Grade |

| Peptide of Interest (with Cys residue) | Custom Synthesis | >95% Purity |

| This compound | Commercial | >98% Purity |

| Acetonitrile (ACN) | HPLC Grade | Anhydrous |

| Dimethylformamide (DMF) | HPLC Grade | Anhydrous |

| Sodium Phosphate Buffer (0.5 M, pH 7.5) | In-house or Commercial | Molecular Biology Grade |

| Trifluoroacetic Acid (TFA) | HPLC Grade | |

| Deionized Water (ddH2O) | In-house | 18.2 MΩ·cm |

Protocol for Cysteine-Specific Alkylation

This protocol is optimized for the selective alkylation of a cysteine residue within a peptide sequence.

Step 1: Peptide Dissolution

-

Dissolve the cysteine-containing peptide in a minimal amount of degassed 0.5 M sodium phosphate buffer at pH 7.5.

-

If solubility is an issue, a co-solvent such as acetonitrile (ACN) or dimethylformamide (DMF) can be added. Start with a 9:1 buffer to organic solvent ratio and gradually increase the organic proportion as needed, not exceeding a 1:1 ratio.

Step 2: Reagent Preparation

-

Prepare a stock solution of this compound in anhydrous ACN or DMF at a concentration of 10 mM. This solution should be prepared fresh before each use to minimize hydrolysis of the bromomethyl group.

Step 3: Conjugation Reaction

-

Add a 1.5 to 3-fold molar excess of the this compound solution to the dissolved peptide.

-

The reaction is typically carried out at room temperature for 2-4 hours with gentle stirring, protected from light.[2]

-

The progress of the reaction can be monitored by analytical RP-HPLC or LC-MS.

Step 4: Quenching the Reaction

-

Once the reaction is complete (as determined by the consumption of the starting peptide), quench any unreacted this compound by adding a small amount of a thiol-containing compound, such as dithiothreitol (DTT) or 2-mercaptoethanol.

Step 5: Purification of the Conjugated Peptide

-

The crude reaction mixture is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4][5]

-

A C18 column is typically used with a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).[3][5]

-

Fractions are collected and analyzed by analytical RP-HPLC and mass spectrometry to identify those containing the pure, conjugated peptide.

Step 6: Lyophilization and Storage

-

The pure fractions are pooled and lyophilized to obtain the final product as a dry powder.

-

The labeled peptide should be stored at -20°C or -80°C, protected from light.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the conjugation reaction. These are typical values and may require optimization for specific peptide sequences.

| Parameter | Recommended Range/Value | Notes |

| Reaction Conditions | ||

| pH | 7.0 - 8.0 | A slightly basic pH promotes the formation of the more nucleophilic thiolate anion from the cysteine thiol.[6] |

| Temperature | Room Temperature (20-25°C) | Higher temperatures may increase the rate of hydrolysis of the bromomethyl group and lead to side reactions.[2] |

| Reaction Time | 2 - 4 hours | Monitor by HPLC or LC-MS to determine the optimal time for your specific peptide. |

| Molar Ratio (Reagent:Peptide) | 1.5:1 to 3:1 | A slight excess of the labeling reagent drives the reaction to completion. A large excess can increase side products. |

| Purification Parameters | ||

| HPLC Column | Preparative C18 | Standard for peptide purification. |

| Mobile Phase A | 0.1% TFA in ddH2O | TFA acts as an ion-pairing agent to improve peak shape.[7] |

| Mobile Phase B | 0.1% TFA in Acetonitrile | |

| Gradient | Linear gradient, e.g., 5% to 95% B over 30-60 minutes | The optimal gradient will depend on the hydrophobicity of the peptide and the conjugate. |

| Characterization | ||

| Mass Spectrometry | ESI-MS or MALDI-TOF | Expect a mass increase corresponding to the addition of the naphthalen-2-aminomethyl group (C11H10N, ~156.08 Da).[1][8][9][10] |

| Fluorescence Spectroscopy | Excitation: ~340 nm, Emission: ~420 nm | These are the approximate spectral properties of 2-aminonaphthalene and should be confirmed for the conjugated peptide.[11] |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the conjugation of this compound to a peptide.

Signaling Pathway Example

This diagram illustrates a generic signaling pathway where a fluorescently labeled peptide (e.g., a receptor agonist) is used to study receptor activation and downstream signaling.

References

- 1. Characterization of model peptide adducts with reactive metabolites of naphthalene by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. perlan.com.pl [perlan.com.pl]

- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 6. researchgate.net [researchgate.net]

- 7. hplc.eu [hplc.eu]

- 8. Characterization of Model Peptide Adducts with Reactive Metabolites of Naphthalene by Mass Spectrometry | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of Model Peptide Adducts with Reactive Metabolites of Naphthalene by Mass Spectrometry | PLOS One [journals.plos.org]

- 11. PhotochemCAD | 2-Aminonaphthalene [photochemcad.com]

Application Notes and Protocols for Fluorescent Labeling of Cell Surface Receptors Using 6-(Bromomethyl)naphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 6-(bromomethyl)naphthalen-2-amine as a fluorescent probe for labeling cell surface receptors. The protocols outlined below are based on established methods for labeling proteins with reactive fluorescent dyes and are intended to serve as a starting point for experimental design and optimization.

Introduction to this compound

This compound is a fluorescent labeling reagent that contains a naphthalene-based fluorophore and a reactive bromomethyl group. The 2-aminonaphthalene core provides the intrinsic fluorescence, while the bromomethyl group acts as an alkylating agent, enabling covalent attachment to nucleophilic residues on proteins, such as the thiol group of cysteine or the primary amines of lysine side chains and the N-terminus. Aqueous solutions of 2-aminonaphthalene are known to exhibit blue fluorescence[1]. This property, combined with its reactive handle, makes this compound a potential tool for fluorescently tagging cell surface receptors to study their localization, trafficking, and dynamics.

Data Presentation

Photophysical Properties

The photophysical properties of the core fluorophore, 2-aminonaphthalene, are summarized in the table below. It is important to note that the addition of the bromomethyl group at the 6-position may alter these properties. Researchers should experimentally determine the specific spectral characteristics of this compound in the desired solvent or buffer system.

| Property | Value | Solvent | Reference |

| Absorption Maximum (λabs) | 239 nm | Acetonitrile | [2] |

| Molar Extinction Coefficient (ε) | 53,700 cm-1M-1 | Acetonitrile | [2] |

| Emission Maximum (λem) | Not specified, but aqueous solutions exhibit blue fluorescence. | Water | [1] |

| Fluorescence Quantum Yield (ΦF) | 0.91 | Acetonitrile | [2] |

Experimental Data Summary (Template)

This table should be used to record and compare quantitative data from your labeling experiments.

| Parameter | Experimental Condition 1 | Experimental Condition 2 | Experimental Condition 3 |

| Probe Concentration | |||

| Protein Concentration | |||

| Molar Ratio (Probe:Protein) | |||

| Incubation Time | |||

| Incubation Temperature | |||

| Degree of Labeling (DOL) | |||

| Fluorescence Intensity (Arbitrary Units) | |||

| Signal-to-Noise Ratio |

Experimental Protocols

The following protocols are adapted from standard procedures for labeling proteins with thiol- and amine-reactive probes. The bromomethyl group of this compound is an alkylating agent, similar to iodoacetamides, which are primarily thiol-reactive. However, it can also react with amines at a higher pH. It is recommended to start with a protocol targeting cysteine residues due to their lower abundance and higher nucleophilicity at neutral pH, which can lead to more specific labeling.

Protocol for Thiol-Reactive Labeling of Cell Surface Receptors

This protocol is optimized for labeling cysteine residues on the extracellular domains of cell surface receptors on live cells.

Materials:

-

Cells expressing the receptor of interest

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

HEPES buffer (10-100 mM, pH 7.0-7.5)

-

Bovine Serum Albumin (BSA) for blocking

-

Cell culture medium

-

Microcentrifuge tubes

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Plate cells in a suitable format for fluorescence microscopy (e.g., glass-bottom dishes or chamber slides) and grow to the desired confluency.

-

Wash the cells twice with pre-warmed PBS (pH 7.2-7.4).

-

-

Probe Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Vortex briefly to ensure the compound is fully dissolved. Prepare this solution fresh before each use.

-

-

Blocking (Optional but Recommended):

-

To reduce non-specific binding, incubate the cells with a blocking buffer (e.g., PBS containing 1% BSA) for 30 minutes at 37°C.

-

Wash the cells once with PBS.

-

-

Labeling Reaction:

-

Dilute the 10 mM stock solution of the probe into pre-warmed HEPES buffer (pH 7.0-7.5) to the desired final concentration. A starting concentration range of 1-20 µM is recommended.

-

Remove the PBS from the cells and add the labeling solution.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal incubation time and temperature should be determined empirically.

-

-

Washing:

-

Remove the labeling solution and wash the cells three times with pre-warmed PBS or cell culture medium to remove any unreacted probe.

-

-

Imaging:

-

Replace the wash buffer with fresh, pre-warmed cell culture medium.

-

Image the cells using a fluorescence microscope with appropriate filter sets for the naphthalene fluorophore (excitation is expected in the UV range, and emission in the blue region of the spectrum).

-

Optimization:

-

Probe Concentration: Titrate the concentration of the probe to find the optimal balance between signal intensity and background noise/cytotoxicity.

-

pH: The reaction with thiols is most efficient at a pH of 7.0-7.5. To favor reaction with amines, the pH can be increased to 8.0-9.0, but this may increase non-specific labeling and can be detrimental to cell health.

-

Incubation Time and Temperature: Vary the incubation time and temperature to optimize the labeling efficiency.

Protocol for Amine-Reactive Labeling of Purified Receptor Protein (for in vitro assays)

This protocol is suitable for labeling purified receptor proteins in solution.

Materials:

-

Purified receptor protein

-

This compound

-

Anhydrous DMSO or DMF

-

Sodium bicarbonate buffer (0.1 M, pH 8.3-9.0)

-

Hydroxylamine solution (1.5 M, pH 8.5, freshly prepared) (optional)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dissolve the purified protein in 0.1 M sodium bicarbonate buffer (pH 8.3-9.0) at a concentration of 1-10 mg/mL.

-

-

Probe Preparation:

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

While gently stirring the protein solution, slowly add the probe solution. A molar ratio of 10-20 moles of probe per mole of protein is a good starting point.

-

Incubate the reaction for 1-2 hours at room temperature with continuous stirring, protected from light.

-

-

Reaction Quenching (Optional):

-

The reaction can be stopped by adding freshly prepared 1.5 M hydroxylamine (pH 8.5) to a final concentration of 0.15 M and incubating for 1 hour at room temperature.

-

-

Purification:

-

Separate the labeled protein from unreacted probe and other reaction byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Monitor the elution of the labeled protein by measuring the absorbance at 280 nm (for protein) and the absorbance maximum of the naphthalene dye (around 240 nm).

-

-

Determination of Degree of Labeling (DOL):

-

The DOL can be calculated using the absorbance of the purified, labeled protein at 280 nm and the absorbance maximum of the dye.

-

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Cell Surface Receptor Labeling

Caption: Workflow for labeling cell surface receptors.

Example Signaling Pathway: G-Protein Coupled Receptor (GPCR) Internalization

Fluorescently labeled GPCRs can be used to visualize their internalization upon agonist stimulation, a key process in signal desensitization and regulation.

Caption: GPCR internalization signaling pathway.